5-(4-methylphenyl)-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
“5-(4-METHYLPHENYL)-3-[(PYRIDIN-3-YL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE” is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-METHYLPHENYL)-3-[(PYRIDIN-3-YL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-methylphenyl and pyridin-3-ylmethyl groups through nucleophilic substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienopyrimidine core or the methyl group.
Reduction: Reduction reactions could target the pyridine ring or other functional groups.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, thienopyrimidines have shown potential as inhibitors of various enzymes and receptors. This compound could be investigated for its activity against specific biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic effects. Thienopyrimidines have been studied for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-(4-METHYLPHENYL)-3-[(PYRIDIN-3-YL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE” would depend on its specific biological target. Generally, thienopyrimidines can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Phenyl Derivatives: Compounds with phenyl rings and different substituents.
Uniqueness
The uniqueness of “5-(4-METHYLPHENYL)-3-[(PYRIDIN-3-YL)METHYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE” lies in its specific combination of functional groups and the potential biological activities they confer. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H15N3OS |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H15N3OS/c1-13-4-6-15(7-5-13)16-11-24-18-17(16)19(23)22(12-21-18)10-14-3-2-8-20-9-14/h2-9,11-12H,10H2,1H3 |
InChI Key |
GIWLOFMAXNPGON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CN=CC=C4 |
Origin of Product |
United States |
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